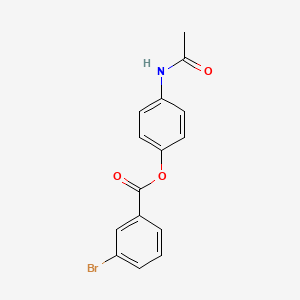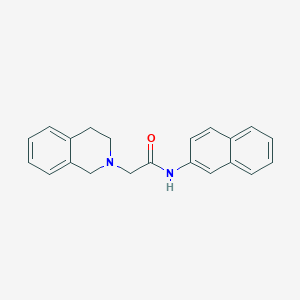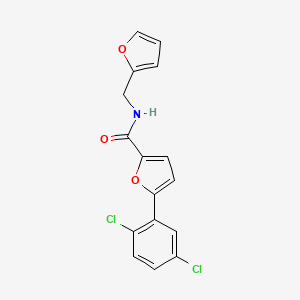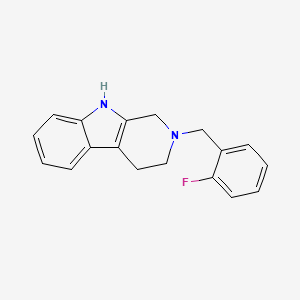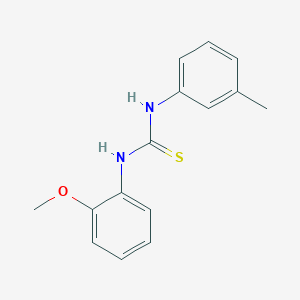![molecular formula C13H11ClF2N2O2S B5878263 N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea, also known as DFP-10825, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. As a result, cancer cells are unable to divide and proliferate, leading to their death.
Biochemical and Physiological Effects:
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been found to exhibit low toxicity in normal cells, indicating its potential selectivity towards cancer cells. In addition, this compound has been shown to induce cell cycle arrest in cancer cells, which further contributes to its anticancer effects. Moreover, N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea in lab experiments is its specificity towards cancer cells, which reduces the risk of side effects on normal cells. Moreover, this compound has been found to be stable under various conditions, making it a suitable candidate for further studies. However, one of the limitations of using N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
Further studies are needed to investigate the potential of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea in preclinical and clinical settings. One of the future directions could be to explore the combination of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea with other anticancer agents to enhance its efficacy. Moreover, the development of novel formulations or delivery systems could improve the solubility and bioavailability of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea. Furthermore, the elucidation of the molecular mechanisms underlying the anticancer effects of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea could provide insights into new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 2-furylacetic acid followed by the addition of thiourea. The reaction is carried out under specific conditions to obtain the desired product in good yield and purity.
Applications De Recherche Scientifique
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been extensively studied for its anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.
Propriétés
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O2S/c14-10-6-8(3-4-11(10)20-12(15)16)18-13(21)17-7-9-2-1-5-19-9/h1-6,12H,7H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLSXBQOAQKCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

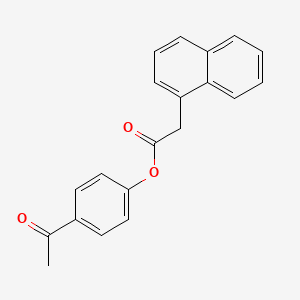
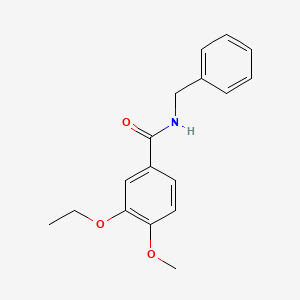
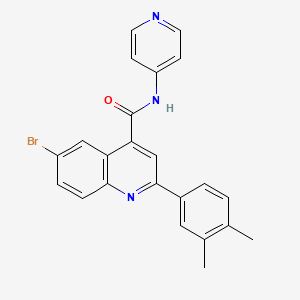
![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
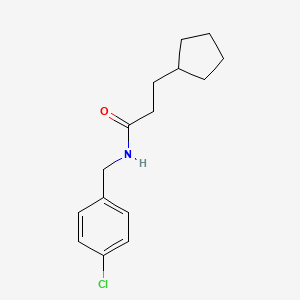
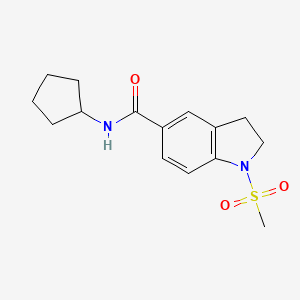
![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
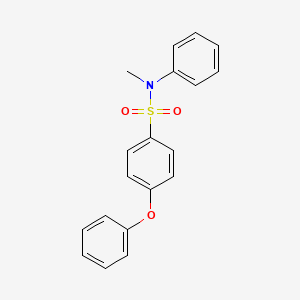
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
